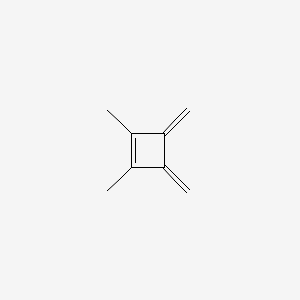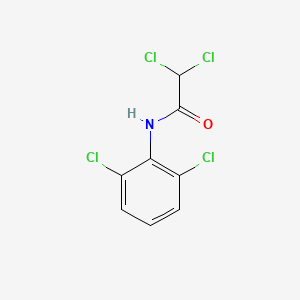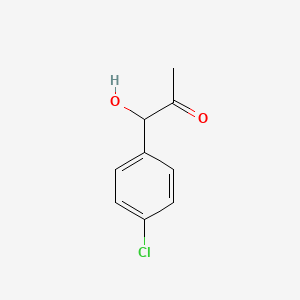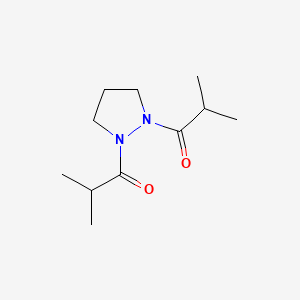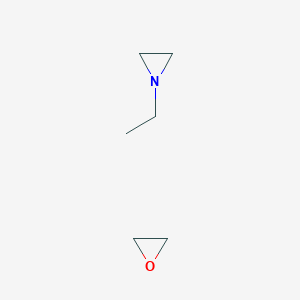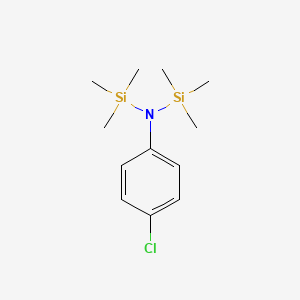
4-Chloro-N,N-bis(trimethylsilyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N,N-bis(trimethylsilyl)aniline is an organosilicon compound with the molecular formula C12H22ClNSi2 and a molecular weight of 271.934 g/mol . This compound is characterized by the presence of a chloro group and two trimethylsilyl groups attached to an aniline ring. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-N,N-bis(trimethylsilyl)aniline can be synthesized through the reaction of 4-chloroaniline with trimethylchlorosilane in the presence of a base such as triethylamine . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
4-Chloroaniline+2(Trimethylchlorosilane)→this compound+2HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N,N-bis(trimethylsilyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
4-Chloro-N,N-bis(trimethylsilyl)aniline has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Pharmaceutical Development: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N,N-bis(trimethylsilyl)aniline involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups provide steric protection and enhance the stability of the compound, allowing it to participate in a wide range of reactions. The chloro group can be activated under specific conditions, facilitating substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-N,N-bis(trimethylsilyl)aniline: Similar in structure but with a bromo group instead of a chloro group.
Chlorotrimethylsilane: Contains a single trimethylsilyl group and is used in similar silylation reactions.
Uniqueness
4-Chloro-N,N-bis(trimethylsilyl)aniline is unique due to the presence of two trimethylsilyl groups, which provide enhanced stability and reactivity compared to compounds with a single trimethylsilyl group. This makes it a valuable reagent in various synthetic applications.
Propiedades
Número CAS |
31935-72-5 |
|---|---|
Fórmula molecular |
C12H22ClNSi2 |
Peso molecular |
271.93 g/mol |
Nombre IUPAC |
4-chloro-N,N-bis(trimethylsilyl)aniline |
InChI |
InChI=1S/C12H22ClNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-11(13)8-10-12/h7-10H,1-6H3 |
Clave InChI |
FTAAFHOZHUFYBM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N(C1=CC=C(C=C1)Cl)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


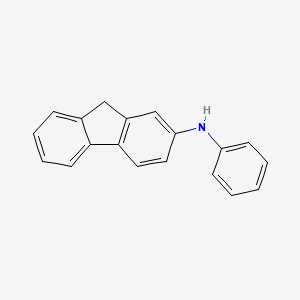
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)
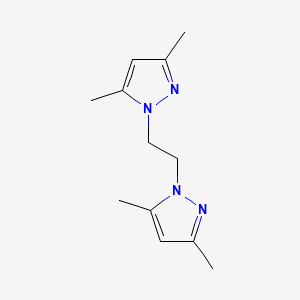
![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)
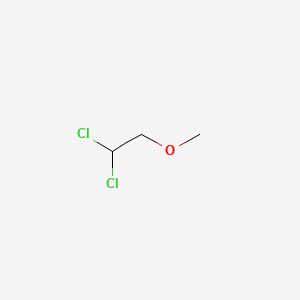
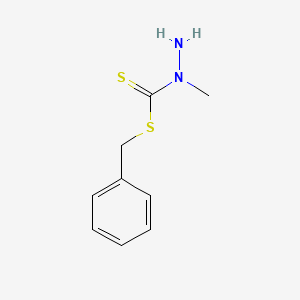
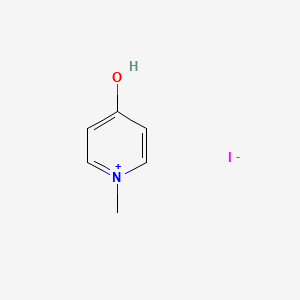
![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)

